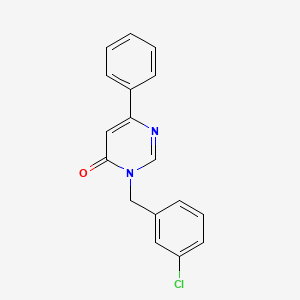

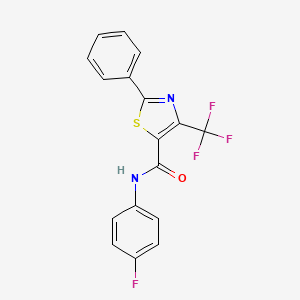

3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

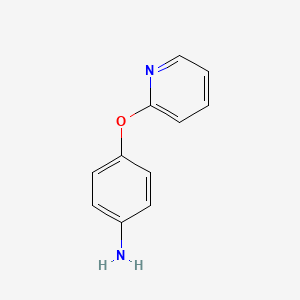

The compound "3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one" is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives are often explored for their potential as chemotherapeutic agents due to their ability to interact with various biological targets. The presence of a chlorobenzyl group may suggest potential interactions with cellular components, possibly through non-covalent interactions or through the formation of hydrogen bonds, as seen in similar compounds .

Synthesis Analysis

Synthesis of pyrimidine derivatives typically involves the reaction of various substituted amines with corresponding carbonyl compounds. For instance, the synthesis of 1-(4-chloromethylbenzoyl)-3-(4,6-di-substituted pyrimidine-2-yl)thioureas involved the reaction of 4-chloromethylbenzoyl isothiocyanate with substituted pyrimidine-2-amines . Similarly, the synthesis of a novel quinolinone derivative was achieved through Michael addition of a secondary amine to an α,β-unsaturated carbonyl compound . These methods could potentially be adapted for the synthesis of "3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one".

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be elucidated using techniques such as X-ray crystallography, as demonstrated for related compounds . These studies often reveal the presence of non-covalent interactions, such as hydrogen bonds and van der Waals interactions, which are crucial for the stability of the molecule and its biological activity. The geometry of the molecule, including bond lengths and angles, can be optimized using density functional theory (DFT) calculations .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including interactions with biological targets. For example, molecular docking studies of similar compounds have suggested inhibitory activity against specific proteins, indicating potential as anti-diabetic compounds . The reactivity of such molecules can be further understood by analyzing their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), as well as by studying their natural bond orbital (NBO) analysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, including "3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one", can be characterized using spectroscopic techniques like FT-IR and FT-Raman . These techniques provide information on the vibrational frequencies of the molecule, which are related to its structural features. The optical properties, such as the electronic absorption spectrum, can be predicted using DFT calculations and compared with experimental data to gain insights into the electronic structure of the molecule . Additionally, the solubility and stability of the compound in various solvents can be important for its application as a chemotherapeutic agent, as seen in the optical resolution of a related compound .

Wissenschaftliche Forschungsanwendungen

Structural Analysis and Synthesis

Research on pyrimidine derivatives, including studies on their synthesis and crystal structure, provides foundational knowledge for understanding the physical and chemical properties of these compounds. Studies have explored the synthesis of novel thiopyrimidine derivatives, examining their molecular structure through techniques like X-ray diffraction. These derivatives show varied hydrogen-bond interactions and conformational features influenced by substituents on the pyrimidine ring, offering insights into the structural versatility of pyrimidine compounds (Stolarczyk et al., 2018).

Cytotoxic Activities

Several studies have focused on the cytotoxic activities of pyrimidine derivatives against different cancer cell lines, indicating the potential of these compounds in medicinal chemistry. For instance, derivatives have been evaluated for their effect on Human umbilical vein endothelial cells (HUVEC) and various cancer cell lines, revealing differences in cytotoxicity that are significant for developing anticancer strategies (Stolarczyk et al., 2018).

Optical and Electronic Properties

Pyrimidine derivatives have also been investigated for their electronic and optical properties, including nonlinear optical (NLO) characteristics. These studies provide a basis for the application of pyrimidine compounds in optoelectronics and photonics, highlighting their potential in high-tech applications due to their promising NLO activities (Hussain et al., 2020).

Antimicrobial and Antitumor Activities

Research into pyrimidine derivatives has extended into their biological activities, including antimicrobial and antitumor effects. This research avenue is critical for the discovery of new therapeutic agents. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives and their evaluation for antibacterial activity underscore the potential of pyrimidine-based compounds in developing new antibiotics (Rostamizadeh et al., 2013).

Fluorescence Properties and Sensing Applications

Furthermore, pyrimidine compounds have been synthesized for their fluorescence properties, with some derivatives showing efficient sensing of zinc ions. This suggests applications in chemical sensing and fluorescence-based detection methods, expanding the utility of pyrimidine derivatives in analytical chemistry (Wu et al., 2008).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[(3-chlorophenyl)methyl]-6-phenylpyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O/c18-15-8-4-5-13(9-15)11-20-12-19-16(10-17(20)21)14-6-2-1-3-7-14/h1-10,12H,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPQWRSSBTVTVGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=O)N(C=N2)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-chlorobenzyl)-6-phenylpyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-(1,3-Benzodioxol-5-yloxy)propanoyl]-1-(5-fluoropyrimidin-2-yl)piperazin-2-one](/img/structure/B2514577.png)

![2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-8-carboxylic acid](/img/structure/B2514588.png)

![N-[4-(Aminomethyl)cyclohexyl]-5-chloro-2-propan-2-ylbenzamide;hydrochloride](/img/structure/B2514592.png)

![N-cyclopentyl-2-(1-(4-fluorophenyl)-4-isopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2514593.png)

![2-Amino-4-(3-hydroxyphenyl)-6-(2-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2514594.png)

![N-(5-hydroxy-3-(thiophen-3-yl)pentyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2514598.png)